Cas no 138938-71-3 (Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]-)

Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]- structure
138938-71-3 structure
Product Name:Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]-
CAS No:138938-71-3
MF:C26H16F6O4S
MW:538.458267211914
CID:2773653
PubChem ID:19987043
Update Time:2025-04-21

Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • 138938-71-3
    • SCHEMBL8855050
    • bis[4-(3-trifluoromethylphenoxy)phenyl] sulfone
    • 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(trifluoromethyl)benzene]
    • DTXSID40601691
    • Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]-
    • Inchi: 1S/C26H16F6O4S/c27-25(28,29)17-3-1-5-21(15-17)35-19-7-11-23(12-8-19)37(33,34)24-13-9-20(10-14-24)36-22-6-2-4-18(16-22)26(30,31)32/h1-16H
    • InChI Key: YMZGJDZIMPLRET-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC1=CC=CC(C(F)(F)F)=C1)(C1C=CC(=CC=1)OC1=CC=CC(C(F)(F)F)=C1)(=O)=O

Computed Properties

  • Exact Mass: 538.06734913Da
  • Monoisotopic Mass: 538.06734913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.5
  • Topological Polar Surface Area: 61Ų
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